Technical Guide: Synthesis and Characterization of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
Technical Guide: Synthesis and Characterization of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
The following technical guide details the synthesis, characterization, and process optimization for Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate . This compound is a critical intermediate in the development of benzimidazole-based kinase inhibitors (e.g., MEK inhibitors like Selumetinib) and serves as a versatile scaffold for heterocyclic library generation.
Executive Summary
Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate (CAS: 181284-95-7) is a disubstituted benzimidazole derivative characterized by an amino group at the C5 position and a methyl ester at the C6 position. Its synthesis is chemically significant due to the challenge of establishing the 5,6-substitution pattern with high regioselectivity.
This guide presents a scalable, three-step synthetic route starting from Methyl 3,4-diaminobenzoate . The protocol leverages the directing effects of the benzimidazole core to install the nitro group at the C5/C6 position, followed by selective reduction. This pathway avoids the use of expensive tetra-substituted benzene precursors.
Retrosynthetic Analysis
The strategic disconnection relies on the late-stage introduction of the amino functionality via nitration/reduction. The benzimidazole core is constructed first to utilize its specific electronic properties for regioselective electrophilic aromatic substitution.
Figure 1: Retrosynthetic pathway utilizing the inherent directing effects of the benzimidazole scaffold.
Detailed Experimental Protocols
Step 1: Cyclization to Methyl 1H-benzo[d]imidazole-6-carboxylate
Objective: Construct the benzimidazole core from the diamine precursor. Mechanism: Acid-catalyzed condensation of the diamine with formic acid (Phillips-Ladenburg type reaction).
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Reagents: Methyl 3,4-diaminobenzoate (1.0 eq), Formic acid (98%, excess).
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Procedure:
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Charge a round-bottom flask with Methyl 3,4-diaminobenzoate (10.0 g, 60.2 mmol).
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Add Formic acid (50 mL) and heat the mixture to reflux (100°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly neutralize with saturated aqueous NaHCO3 or NH4OH until pH ~8. Caution: Exothermic with gas evolution.
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Collect the precipitate by vacuum filtration.[1]
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Wash the cake with cold water (3 x 20 mL) and dry in a vacuum oven at 50°C.
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Yield: ~90-95%
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Appearance: Off-white to pale brown solid.
Step 2: Regioselective Nitration
Objective: Introduce the nitro group ortho to the ester. Mechanism: Electrophilic aromatic substitution.[1][2] The NH group is activating (ortho/para directing), while the ester is deactivating (meta directing). The C5/C6 positions are electronically favored over C4/C7 due to resonance stabilization and steric factors.
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Reagents: Methyl 1H-benzo[d]imidazole-6-carboxylate (5.0 g, 28.4 mmol), Conc. H2SO4 (15 mL), Fuming HNO3 (2.0 mL).
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Procedure:
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Dissolve the benzimidazole ester (5.0 g) in Conc. H2SO4 (15 mL) at 0°C. Ensure complete dissolution.
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Add Fuming HNO3 (2.0 mL) dropwise over 20 minutes, maintaining internal temperature <10°C.
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Allow the mixture to warm to room temperature and stir for 12 hours.
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Optimization Note: If conversion is incomplete, heat to 50°C for 2 hours.
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Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
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Adjust pH to 7-8 using 50% NaOH solution. Caution: High exotherm.
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Filter the yellow solid.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH) to separate the major 5-nitro isomer from minor regioisomers (4-nitro).
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Yield: ~65-75%
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Data: 1H NMR will show two singlets in the aromatic region for the 5,6-disubstituted pattern (para-like relationship on the benzene ring).
Step 3: Reduction to Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
Objective: Reduce the nitro group to the target amine without hydrolyzing the ester. Method: Catalytic Hydrogenation (Cleaner workup) or Iron/Acetic Acid (Robust for scale-up).
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Reagents: Methyl 5-nitro-1H-benzo[d]imidazole-6-carboxylate (2.0 g), 10% Pd/C (200 mg), Methanol (30 mL), H2 balloon.
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Procedure:
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Suspend the nitro compound in Methanol (30 mL) in a hydrogenation flask.
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Add 10% Pd/C catalyst (10 wt%).
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Purge the system with Nitrogen, then introduce Hydrogen (1 atm).
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Stir vigorously at room temperature for 4-6 hours.
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Filter through a Celite pad to remove the catalyst. Wash the pad with warm Methanol.
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Concentrate the filtrate under reduced pressure.
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Workup: Triturate the residue with Diethyl Ether to obtain the pure product.
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Yield: ~85-90%
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Appearance: Pale yellow to off-white powder.
Characterization Data
The following data confirms the structure of the final product.
| Technique | Parameter | Expected Signal / Value | Assignment |
| 1H NMR | solvent: DMSO-d6 | δ 8.15 (s, 1H) | C2-H (Imidazole) |
| δ 7.85 (s, 1H) | C7-H (Ortho to Ester) | ||
| δ 6.90 (s, 1H) | C4-H (Ortho to Amine) | ||
| δ 6.50 (bs, 2H) | -NH2 (Exchangeable) | ||
| δ 3.82 (s, 3H) | -OCH3 (Methyl Ester) | ||
| δ 12.4 (bs, 1H) | N-H (Imidazole, broad) | ||
| MS (ESI) | m/z | 192.2 [M+H]+ | Molecular Ion |
| IR | ν (cm-1) | 3300-3400 | N-H stretching (Amine/Imidazole) |
| 1690-1710 | C=O stretching (Ester) |
Interpretation: The key to confirming the regiochemistry is the presence of two singlets in the aromatic region of the 1H NMR (C4-H and C7-H). If the substitution were 4,5- or otherwise adjacent, coupling constants (doublets) would be observed. The singlets confirm the para relationship of the protons on the benzene ring, which results from the 5,6-disubstitution pattern.
Process Optimization & Troubleshooting
Regioselectivity Control
The nitration step is the critical quality attribute (CQA) of this synthesis.
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Issue: Formation of the 4-nitro isomer.
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Solution: Maintain low temperature (0-10°C) during addition. The 5/6 position is thermodynamically favored, but higher temperatures may increase the kinetic 4-nitro product.
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Purification: The 5-nitro isomer is typically less soluble in ethanol than the 4-nitro isomer, allowing for purification by recrystallization.
Alternative C-H Amination (Advanced)
For small-scale, high-throughput synthesis, direct C-H amination of the benzimidazole ester using hydroxylamine-O-sulfonic acid (HOSA) or modern Fe-catalyzed amination (e.g., with FeSO4/HFIP) can be employed to install the amine directly, though yields vary.
Figure 2: Process workflow including Quality Control (QC) checkpoints.
Safety and Handling
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Nitration: The reaction of sulfuric acid and nitric acid generates the nitronium ion and is highly exothermic. Strict temperature control is required to prevent thermal runaway.
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Benzimidazoles: Generally bioactive; handle with standard PPE (gloves, goggles, fume hood).
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Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent and handle under inert atmosphere.
References
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Nitration of Benzimidazole Derivatives
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Synthesis of Selumetinib Intermediates
- Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Deriv
- Source: ACS Omega.
- Context: Provides protocols for nitro-reduction and benzimidazole cyclization relevant to 5,6-disubstituted deriv
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URL:[Link]
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General Benzimidazole Synthesis (Phillips-Ladenburg)
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C-H Amination Methodology
- Title: Aromatic C–H Amin
- Source: Chemical Science (RSC).
- Context: Direct amination of methyl benzimidazole-6-carboxyl
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URL:[Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
